2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+)
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+) is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various applications, particularly in the field of medicine as chemotherapeutic agents .
Preparation Methods
The synthesis of 2-chloro-N-(2-chloroethyl)-N-methylethanamine typically involves the reaction of ethanolamine with thionyl chloride to produce 2-chloroethylamine hydrochloride. This intermediate is then reacted with methylamine to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2-chloroethyl)-N-methylethanamine undergoes various chemical reactions, primarily involving nucleophilic substitution due to the presence of the chloroethyl groups. Common reagents used in these reactions include nucleophiles such as thiourea and thiosulfate . The major products formed from these reactions are typically disubstituted derivatives, such as N-2-chloroethyl-N-methylaziridinium ion .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it is utilized as a chemotherapeutic agent due to its ability to alkylate DNA, thereby inhibiting cell division and growth . Additionally, it has applications in the study of genotoxic impurities in drug substances .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-methylethanamine involves the formation of highly reactive aziridinium ions, which can alkylate DNA at the N7 position of guanine . This alkylation leads to cross-linking of DNA strands, preventing their replication and ultimately causing cell death. The primary molecular targets are the DNA bases, and the pathways involved include the inhibition of DNA synthesis and repair .
Comparison with Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methylethanamine is similar to other nitrogen mustards such as mechlorethamine and trichlormethine . it is unique in its specific alkylating properties and the types of DNA cross-links it forms. Similar compounds include 2-chloro-N,N-diethylethylamine and HN3 (trichlormethine) .
Properties
CAS No. |
63544-15-0 |
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Molecular Formula |
C10H22Cl6N2Pt+2 |
Molecular Weight |
578.1 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+) |
InChI |
InChI=1S/2C5H11Cl2N.2ClH.Pt/c2*1-8(4-2-6)5-3-7;;;/h2*2-5H2,1H3;2*1H;/q;;;;+4/p-2 |
InChI Key |
XTKKUCKYICDTDB-UHFFFAOYSA-L |
Canonical SMILES |
CN(CCCl)CCCl.CN(CCCl)CCCl.Cl[Pt+2]Cl |
Origin of Product |
United States |
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